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molecular formula C9H11NO4 B8752394 6-amino-2,3-dimethoxybenzoic acid CAS No. 5653-51-0

6-amino-2,3-dimethoxybenzoic acid

Cat. No. B8752394
M. Wt: 197.19 g/mol
InChI Key: LPDRGWOTVNVWNE-UHFFFAOYSA-N
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Patent
US04658054

Procedure details

A mixture of 36.8 g (130 mmol) of 2-carbomethoxy-N,N-diacetyl-3,4-dimethoxyaniline and 500 mL of 2N NaOH was prepared and heated to reflux to obtain a clear brown solution. After refluxing for 5 hours, the reaction mixture was treated with Darco and filtered through a Hyflo bed to give a clear yellow solution. Glacial acetic acid (65 mL) was added and the reaction mixture was extracted with 2×500 mL of methylene chloride. Drying over sodium sulfate and rotary evaporation gave 19.5 g (76%) of crude white product. Recrystallization from ethyl acetate-hexane gave 15.4 g (60%) of the product as a white crystalline solid, mp 92.5°-95.0° C. NMR (CDCl3) δ 3.78 (s, 3H, OCH3), 4.02 (s, 3H, OCH3), 6.45 (d, 1H, J=10 Hz, ArH), 7.00 (d, 1H, J=10 Hz, ArH), 7.60 (br s, 3 H, CO2H and NH2).
Name
2-carbomethoxy-N,N-diacetyl-3,4-dimethoxyaniline
Quantity
36.8 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
65 mL
Type
solvent
Reaction Step Three
Yield
60%

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[C:17]([O:18][CH3:19])=[C:16]([O:20][CH3:21])[CH:15]=[CH:14][C:6]=1[N:7](C(=O)C)C(=O)C)([O:3]C)=[O:2].[OH-].[Na+].C>C(O)(=O)C>[CH3:21][O:20][C:16]1[C:17]([O:18][CH3:19])=[C:5]([C:1]([OH:3])=[O:2])[C:6]([NH2:7])=[CH:14][CH:15]=1 |f:1.2|

Inputs

Step One
Name
2-carbomethoxy-N,N-diacetyl-3,4-dimethoxyaniline
Quantity
36.8 g
Type
reactant
Smiles
C(=O)(OC)C1=C(N(C(C)=O)C(C)=O)C=CC(=C1OC)OC
Name
Quantity
500 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C
Step Three
Name
Quantity
65 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was prepared
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
to obtain a clear brown solution
TEMPERATURE
Type
TEMPERATURE
Details
After refluxing for 5 hours
Duration
5 h
FILTRATION
Type
FILTRATION
Details
filtered through a Hyflo bed
CUSTOM
Type
CUSTOM
Details
to give a clear yellow solution
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted with 2×500 mL of methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Drying over sodium sulfate and rotary evaporation
CUSTOM
Type
CUSTOM
Details
gave 19.5 g (76%) of crude white product
CUSTOM
Type
CUSTOM
Details
Recrystallization from ethyl acetate-hexane

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C(C(=O)O)=C1OC)N
Measurements
Type Value Analysis
AMOUNT: MASS 15.4 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 60.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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